molecular formula C19H22ClN3O2 B11204524 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide

Cat. No.: B11204524
M. Wt: 359.8 g/mol
InChI Key: CWMWOWFMMNNXJI-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridazinone ring, and a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide typically involves multiple steps One common method starts with the preparation of the pyridazinone core, which is then functionalized with a chlorophenyl group

    Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Functionalization with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Introduction of Cyclohexylpropanamide Moiety: The final step involves the reaction of the intermediate with cyclohexylamine and propanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone core and chlorophenyl group but differ in other substituents.

    Cyclohexylpropanamide derivatives: These compounds share the cyclohexylpropanamide moiety but differ in the aromatic ring structure.

Uniqueness

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclohexylpropanamide

InChI

InChI=1S/C19H22ClN3O2/c20-15-8-6-14(7-9-15)17-10-11-19(25)23(22-17)13-12-18(24)21-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,21,24)

InChI Key

CWMWOWFMMNNXJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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